molecular formula C11H23ClN2O3S B12835819 N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride

Cat. No.: B12835819
M. Wt: 298.83 g/mol
InChI Key: WZBUOEXEFLKTIW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a morpholine ring connected via a propyl chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The starting material, a thiophene derivative, undergoes hydrogenation to form the tetrahydrothiophene ring.

    Sulfone Group Introduction: The tetrahydrothiophene ring is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Morpholine Ring Attachment: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated propylamine derivative.

    Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone and morpholine groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-morpholin-4-ylethyl)amine hydrochloride
  • N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-morpholin-4-ylbutyl)amine hydrochloride

Uniqueness

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-morpholin-4-ylpropyl)amine hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The length of the propyl chain and the position of the morpholine ring can significantly influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H23ClN2O3S

Molecular Weight

298.83 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride

InChI

InChI=1S/C11H22N2O3S.ClH/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13;/h11-12H,1-10H2;1H

InChI Key

WZBUOEXEFLKTIW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCCCN2CCOCC2.Cl

Origin of Product

United States

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